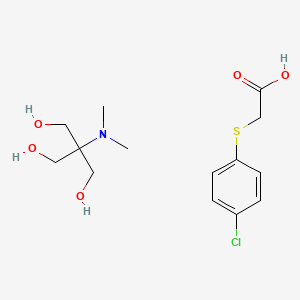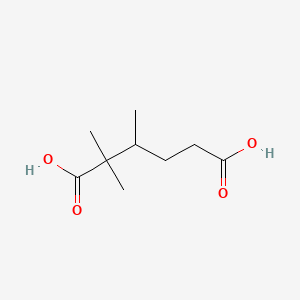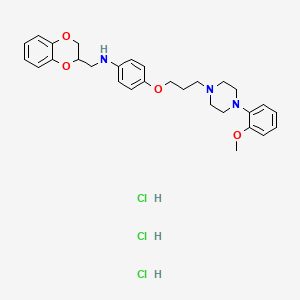![molecular formula C13H9ClN2O3 B13735874 5-[(4-Chlorophenyl)azo]salicylic acid CAS No. 21461-12-1](/img/structure/B13735874.png)
5-[(4-Chlorophenyl)azo]salicylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Chlorophenyl)azo]salicylic acid is a chemical compound with the molecular formula C13H9ClN2O3. It is known for its unique structure, which includes a chlorophenyl group attached to an azo linkage and a salicylic acid moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)azo]salicylic acid typically involves the diazotization of 4-chloroaniline followed by coupling with salicylic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
化学反应分析
Types of Reactions
5-[(4-Chlorophenyl)azo]salicylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
科学研究应用
5-[(4-Chlorophenyl)azo]salicylic acid is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 5-[(4-Chlorophenyl)azo]salicylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
5-Aminosalicylic acid: Known for its anti-inflammatory properties.
4-Chlorosalicylic acid: Similar structure but lacks the azo linkage.
2-Hydroxy-5-chlorobenzoic acid: Another salicylic acid derivative with different substituents.
Uniqueness
5-[(4-Chlorophenyl)azo]salicylic acid is unique due to its azo linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or color properties are desired .
属性
CAS 编号 |
21461-12-1 |
|---|---|
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC 名称 |
5-[(4-chlorophenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19/h1-7,17H,(H,18,19) |
InChI 键 |
ZCRDPWZTENZVQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
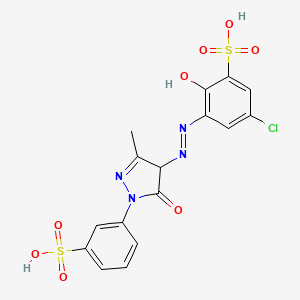
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
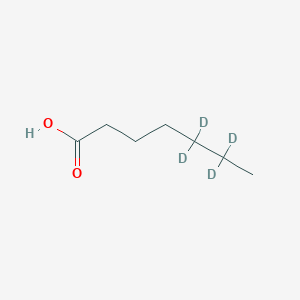
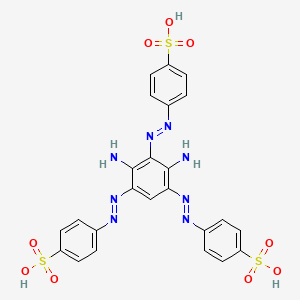
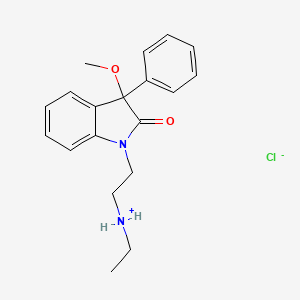
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)

